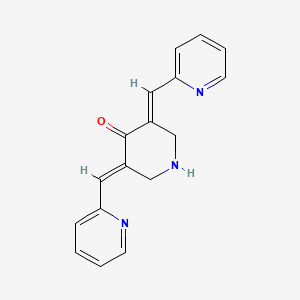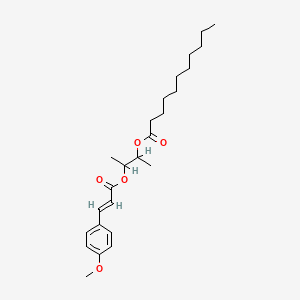![molecular formula C20H25ClN2O3S2 B12736120 5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride CAS No. 41932-10-9](/img/structure/B12736120.png)
5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride, also known as Clozapine N-oxide, is a synthetic compound primarily used in biomedical research. It is a ligand that activates engineered G protein-coupled receptors (GPCRs) called “designer receptors exclusively activated by designer drugs” (DREADDs). This allows researchers to study GPCR signaling control in vitro and in vivo .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride involves several steps. One common method includes the oxidation of clozapine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in bulk and then purified using techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: It can be reduced back to its parent compound, clozapine.
Substitution: The compound can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, methanol, water
Major Products Formed
Oxidation: Higher oxidation states of the compound.
Reduction: Clozapine.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a tool to study GPCR signaling pathways.
Biology: Helps in understanding cellular signaling mechanisms.
Medicine: Used in the development of new therapeutic strategies targeting GPCRs.
Industry: Employed in the production of research chemicals and pharmaceuticals
Mecanismo De Acción
The compound exerts its effects by binding to and activating DREADD receptors, which are engineered GPCRs. These receptors are designed to respond exclusively to synthetic ligands like 5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride. Upon activation, these receptors initiate specific intracellular signaling pathways, allowing researchers to study the effects of GPCR activation in a controlled manner .
Comparación Con Compuestos Similares
Similar Compounds
Clozapine: The parent compound, used as an antipsychotic medication.
Compound 21 (C21): An alternative DREADD ligand with more affinity and faster kinetics.
Deschloroclozapine (DCZ): Another DREADD ligand with improved properties.
Uniqueness
5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride is unique due to its selective activation of DREADD receptors, making it an invaluable tool in chemogenetic studies. Its ability to cross the blood-brain barrier and its pharmacologically inert nature further enhance its utility in research .
Propiedades
Número CAS |
41932-10-9 |
|---|---|
Fórmula molecular |
C20H25ClN2O3S2 |
Peso molecular |
441.0 g/mol |
Nombre IUPAC |
5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride |
InChI |
InChI=1S/C20H24N2O3S2.ClH/c1-22(23)11-9-21(10-12-22)18-13-15-5-3-4-6-19(15)27(25)20-8-7-16(26(2)24)14-17(18)20;/h3-8,14,18H,9-13H2,1-2H3;1H |
Clave InChI |
ZERVUWDSZQFLSE-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCN(CC1)C2CC3=CC=CC=C3S(=O)C4=C2C=C(C=C4)S(=O)C)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


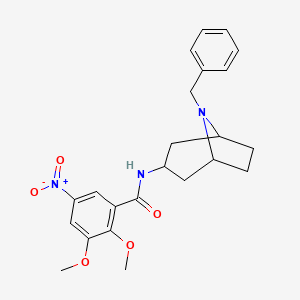
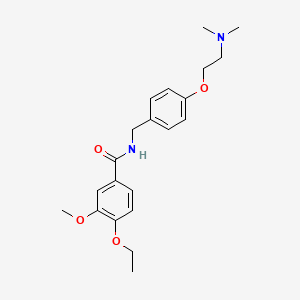
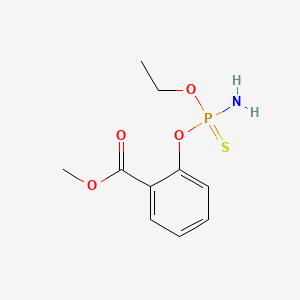

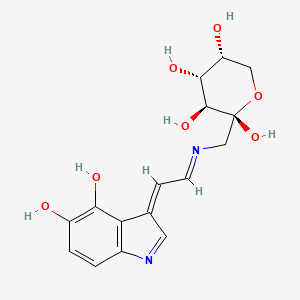


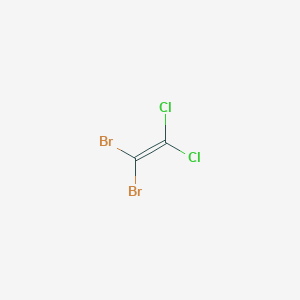

![N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate](/img/structure/B12736103.png)
